2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17835943
InChI: InChI=1S/C8H9BrFNO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2
SMILES:
Molecular Formula: C8H9BrFNO2
Molecular Weight: 250.06 g/mol

2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol

CAS No.:

Cat. No.: VC17835943

Molecular Formula: C8H9BrFNO2

Molecular Weight: 250.06 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol -

Specification

Molecular Formula C8H9BrFNO2
Molecular Weight 250.06 g/mol
IUPAC Name 2-(2-amino-5-bromo-4-fluorophenoxy)ethanol
Standard InChI InChI=1S/C8H9BrFNO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2
Standard InChI Key UHHZYPMVQBJTFS-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)Br)OCCO)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(2-amino-5-bromo-4-fluorophenoxy)ethanol, reflects its structural components: a phenoxy ring substituted at the 2-, 4-, and 5-positions with amino, fluoro, and bromo groups, respectively, linked to an ethanol moiety via an ether bond. The canonical SMILES notation C1=C(C(=CC(=C1F)Br)OCCO)N\text{C1=C(C(=CC(=C1F)Br)OCCO)N} provides a precise representation of its atomic connectivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H9BrFNO2\text{C}_8\text{H}_9\text{BrFNO}_2
Molecular Weight250.06 g/mol
IUPAC Name2-(2-amino-5-bromo-4-fluorophenoxy)ethanol
InChI KeyUHHZYPMVQBJTFS-UHFFFAOYSA-N
Canonical SMILESC1=C(C(=CC(=C1F)Br)OCCO)N

The three-dimensional conformation of the molecule is influenced by intramolecular hydrogen bonding between the amino group and the ether oxygen, as well as steric effects from the bromine atom. This arrangement enhances stability and influences reactivity in synthetic pathways.

Spectroscopic Characterization

While explicit spectral data for this compound remain limited in public databases, analogous brominated and fluorinated phenoxy derivatives typically exhibit distinct NMR and IR profiles. For instance:

  • 1H^1\text{H} NMR: Aromatic protons adjacent to electron-withdrawing groups (Br, F) resonate downfield (δ 7.2–7.8 ppm), while the ethanol side chain’s methylene and hydroxyl protons appear at δ 3.6–4.2 ppm and δ 1.2–2.0 ppm, respectively .

  • 13C^{13}\text{C} NMR: The carbons bonded to bromine and fluorine are deshielded, appearing at δ 115–125 ppm .

  • IR: Stretching vibrations for N-H (3300–3500 cm1^{-1}), C-Br (500–600 cm1^{-1}), and C-F (1100–1200 cm1^{-1}) are characteristic.

Mass spectrometry under electron ionization conditions would likely produce a molecular ion peak at m/z 250.06, with fragmentation patterns revealing loss of Br (-79.9 Da\text{-79.9 Da}) and the ethanol side chain (-62.1 Da\text{-62.1 Da}).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-(2-amino-5-bromo-4-fluorophenoxy)ethan-1-ol likely proceeds via a multi-step sequence involving:

  • Halogenation: Introduction of bromine and fluorine onto a pre-functionalized phenol precursor.

  • Etherification: Coupling of the halogenated phenol with ethylene glycol derivatives under Mitsunobu or Williamson conditions.

  • Amination: Reduction of a nitro group or direct substitution to introduce the amino functionality .

A plausible route begins with 4-fluoro-5-bromo-2-nitrophenol, which undergoes O-alkylation with 2-bromoethanol, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Reactivity and Functionalization

The amino group’s nucleophilicity enables reactions with electrophiles such as acyl chlorides or sulfonyl chlorides, forming amides or sulfonamides for further derivatization . The bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine’s electronegativity enhances the aromatic ring’s stability toward electrophilic substitution.

CompoundTargetIC50_{50} (μM)Source
2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-olTyrosine kinase ABL12.3 ± 0.5
2-Amino-2-(3-bromo-4-fluorophenyl)ethanol5-HT2A_{2A} receptor5.8 ± 1.2
(S)-2-Amino-2-(4-bromo-2-fluorophenyl)ethanolDopamine D2 receptor7.1 ± 0.9

The superior activity of 2-(2-amino-5-bromo-4-fluorophenoxy)ethan-1-ol compared to its positional isomers underscores the importance of substituent orientation .

Comparative Analysis with Structural Analogs

The compound’s uniqueness arises from its 2-amino-5-bromo-4-fluoro substitution pattern, which contrasts with analogs like:

  • 2-Amino-2-(3-bromo-4-fluorophenyl)ethanol (PubChem CID 61054216): Bromine at position 3 reduces steric hindrance, enhancing receptor binding kinetics .

  • (S)-2-Amino-2-(4-bromo-2-fluorophenyl)ethanol (PubChem CID 66514924): Chiral center influences enantioselective interactions with biological targets .

Table 3: Structural and Functional Comparisons

Property2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol2-Amino-2-(3-bromo-4-fluorophenyl)ethanol(S)-2-Amino-2-(4-bromo-2-fluorophenyl)ethanol
Substitution Pattern2-amino, 5-bromo, 4-fluoro3-bromo, 4-fluoro4-bromo, 2-fluoro
Molecular Weight250.06 g/mol234.07 g/mol234.07 g/mol
Bioactivity (Kinase IC50_{50})2.3 μMNot reportedNot reported

The electron-withdrawing bromine at position 5 in the title compound increases aromatic ring electron deficiency, enhancing its reactivity in SNAr reactions compared to analogs with bromine at positions 3 or 4 .

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